Structural Differentiation: Cyclohexylurea Group Confers Distinct Steric and Lipophilic Profile Versus Aromatic Urea Analogs
The cyclohexyl substituent in CAS 1795490-24-2 differentiates it from aromatic urea analogs such as 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea and 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea [1]. The cyclohexyl group occupies a molecular volume approximately 1.5-fold that of a phenyl ring and introduces a fully saturated ring system that cannot participate in π–π stacking interactions with aromatic residues in kinase binding pockets. In anti-angiogenic assays, pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives showed that alterations to the urea substituent markedly changed the inhibition of vascular-like structure formation in HTLA-230 neuroblastoma cells [1].
| Evidence Dimension | Chemical structure and steric profile of urea substituent |
|---|---|
| Target Compound Data | Cyclohexyl group: saturated C6 ring, sp3-hybridized, no aromatic π-system |
| Comparator Or Baseline | Phenylurea analog: planar C6 aromatic ring, sp2-hybridized, capable of π–π stacking; Benzhydrylurea analog: two phenyl rings, larger steric bulk |
| Quantified Difference | Cyclohexyl: molecular volume ~78 ų; Phenyl: ~52 ų; Benzhydryl: ~166 ų (calculated estimates); Inhibition of HTLA-230 vascular-like structures varied qualitatively with urea substituent identity in published assays (quantitative values specific to CAS 1795490-24-2 not reported in the source) [1] |
| Conditions | Comparison based on molecular formula and structural analysis; biological activity inference from HTLA-230 neuroblastoma cell line vascular mimicry assays [1] |
Why This Matters
Procuring the exact cyclohexyl variant ensures researchers obtain a compound with a distinct steric and lipophilic profile that cannot be replicated by generic phenyl- or benzhydryl-substituted analogs, which is critical for structure–activity relationship studies where subtle changes in urea substituent alter biological activity.
- [1] Marengo B, Meta E, Brullo C, et al. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget. 2020;11(37):3459-3472. View Source
